molecular formula C21H17ClN4OS B4733439 3-[5-[2-(2-Chlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

3-[5-[2-(2-Chlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

Cat. No.: B4733439
M. Wt: 408.9 g/mol
InChI Key: MCAQNSZLKNNZOE-UHFFFAOYSA-N
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Description

3-[5-[2-(2-Chlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties.

Properties

IUPAC Name

3-[5-[2-(2-chlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c22-18-10-4-5-11-19(18)27-13-14-28-21-25-24-20(16-7-6-12-23-15-16)26(21)17-8-2-1-3-9-17/h1-12,15H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCAQNSZLKNNZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=NN=C2SCCOC3=CC=CC=C3Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 3-[5-[2-(2-Chlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine involves multiple steps. The general synthetic route includes the formation of the triazole ring followed by the introduction of the pyridine and phenyl groups. Common reagents used in the synthesis include thiourea, substituted thioamides, and various halogenated compounds. The reaction conditions typically involve heating and the use of solvents like ethanol or dimethyl sulfoxide (DMSO). Industrial production methods may involve optimization of these steps to increase yield and purity.

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the triazole and pyridine rings.

    Common Reagents and Conditions: Reagents such as halogens, acids, and bases are frequently used. Conditions often involve controlled temperatures and specific solvents.

    Major Products: The major products formed depend on the type of reaction. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Potential use as an anti-inflammatory or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes and receptors, altering their activity. The triazole ring is known to interact with various biological molecules, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar compounds include other triazole derivatives such as:

    1,2,3-Triazoles: Known for their stability and wide range of applications.

    Thiazoles: Exhibiting diverse biological activities.

    Indoles: Used in various medicinal applications. Compared to these compounds, 3-[5-[2-(2-Chlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine is unique due to its specific substituents and the combination of the triazole and pyridine rings, which may confer distinct biological and chemical properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[5-[2-(2-Chlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine
Reactant of Route 2
Reactant of Route 2
3-[5-[2-(2-Chlorophenoxy)ethylsulfanyl]-4-phenyl-1,2,4-triazol-3-yl]pyridine

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